molecular formula C16H22N4O2 B13451665 N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide

Cat. No.: B13451665
M. Wt: 302.37 g/mol
InChI Key: YJIGVEHWXVQAES-WQRHYEAKSA-N
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Description

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of functional groups, including a hydroxy group, a prop-2-enyl group, a piperazine ring, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide typically involves multiple steps. One common approach is the condensation reaction between 2-hydroxy-3-prop-2-enylbenzaldehyde and 2-piperazin-1-ylacetamide under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy group and imine linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-piperazin-1-ylacetamide
  • N-[(Z)-(2-hydroxy-4-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide

Uniqueness

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group, prop-2-enyl group, and piperazine ring sets it apart from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide

InChI

InChI=1S/C16H22N4O2/c1-2-4-13-5-3-6-14(16(13)22)11-18-19-15(21)12-20-9-7-17-8-10-20/h2-3,5-6,11,17,22H,1,4,7-10,12H2,(H,19,21)/b18-11-

InChI Key

YJIGVEHWXVQAES-WQRHYEAKSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N\NC(=O)CN2CCNCC2)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCNCC2)O

Origin of Product

United States

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